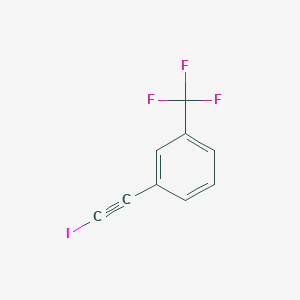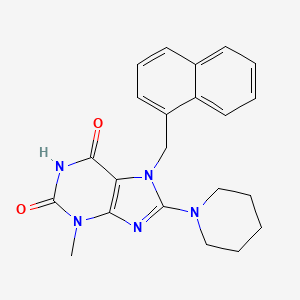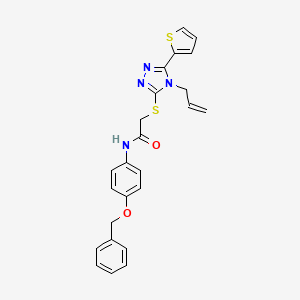![molecular formula C28H24BrNO3 B12039672 2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12039672.png)
2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-BROMOPHENYL)-2-OXOETHYL 2-(4-ISOPROPYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromophenyl group, an isopropylphenyl group, and a quinolinecarboxylate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-(4-ISOPROPYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4 H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-BROMOPHENYL)-2-OXOETHYL 2-(4-ISOPROPYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce alcohols or amines.
科学研究应用
2-(4-BROMOPHENYL)-2-OXOETHYL 2-(4-ISOPROPYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-(4-ISOPROPYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4 H-1,3-oxazol-5-one
- 4-(4-bromophenyl)-2-tert-butyloxazole
Uniqueness
2-(4-BROMOPHENYL)-2-OXOETHYL 2-(4-ISOPROPYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C28H24BrNO3 |
|---|---|
分子量 |
502.4 g/mol |
IUPAC 名称 |
[2-(4-bromophenyl)-2-oxoethyl] 6-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C28H24BrNO3/c1-17(2)19-5-7-20(8-6-19)26-15-24(23-14-18(3)4-13-25(23)30-26)28(32)33-16-27(31)21-9-11-22(29)12-10-21/h4-15,17H,16H2,1-3H3 |
InChI 键 |
DJFSMMJFGSHRCO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B12039591.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12039592.png)




![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12039614.png)




![3-[4-(3-methylbutyl)phenyl]butanoic Acid](/img/structure/B12039640.png)
![3-{[(4-Aminophenyl)acetyl]amino}-4-methoxybenzoic acid](/img/structure/B12039655.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12039663.png)
